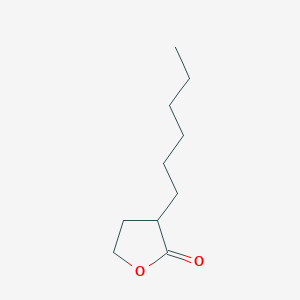

alpha-Hexyl-gamma-butyrolactone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-hexyloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-2-3-4-5-6-9-7-8-12-10(9)11/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBVDLVUXSDSVQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7047437 | |

| Record name | alpha-Hexyl-gamma-butyrolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18436-37-8 | |

| Record name | 3-Hexyldihydro-2(3H)-furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18436-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Hexyl-gamma-butyrolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018436378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(3H)-Furanone, 3-hexyldihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Hexyl-gamma-butyrolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hexyldihydrofuran-2(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.455 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-HEXYL-.GAMMA.-BUTYROLACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4J0O5KWX81 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to α-Hexyl-γ-butyrolactone

Abstract

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, analysis, applications, and safety considerations of α-Hexyl-γ-butyrolactone (CAS No. 18436-37-8). Aimed at researchers, chemists, and professionals in the drug development, flavor, and fragrance industries, this document synthesizes key technical data to serve as an authoritative reference. We delve into the causality behind synthetic strategies, provide validated analytical methodologies, and contextualize its primary application as a fragrance ingredient. All data and protocols are supported by citations to authoritative sources to ensure scientific integrity.

Introduction and Chemical Identity

α-Hexyl-γ-butyrolactone, also known by its IUPAC name 3-hexyloxolan-2-one, is an aliphatic lactone that has garnered significant interest, primarily within the flavor and fragrance industries.[1] Lactones, as a class of compounds, are cyclic esters naturally present in a variety of foods, including fruits, dairy, and meat, where they contribute significantly to the overall aroma profile.[2] The structure of α-Hexyl-γ-butyrolactone, featuring a five-membered γ-butyrolactone ring with a hexyl group at the alpha position, imparts a distinct and valuable organoleptic profile.

This guide will systematically explore the core scientific and technical aspects of this molecule, moving from its fundamental physicochemical properties to its synthesis, analytical characterization, and safe handling.

Physicochemical and Spectroscopic Properties

A thorough understanding of a molecule's physical and spectroscopic properties is foundational to its application and analysis.

Physical Properties

The physical characteristics of α-Hexyl-γ-butyrolactone are summarized in the table below. These properties are crucial for predicting its behavior in various matrices, designing purification processes, and formulating products.

| Property | Value | Source(s) |

| IUPAC Name | 3-hexyloxolan-2-one | [1] |

| CAS Number | 18436-37-8 | [1] |

| Molecular Formula | C₁₀H₁₈O₂ | [1] |

| Molecular Weight | 170.25 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Kovats Retention Index | 1441 (Standard non-polar column) | [1] |

Spectroscopic Profile

Spectroscopic analysis is essential for structural elucidation and quality control. The key spectral features of α-Hexyl-γ-butyrolactone are detailed below.

-

¹H NMR: The proton NMR spectrum provides a distinct map of the hydrogen atoms in the molecule. Key expected signals include:

-

A triplet at approximately 0.9 ppm corresponding to the terminal methyl group (-CH₃) of the hexyl chain.

-

A complex multiplet region between 1.2-1.7 ppm arising from the methylene groups (-CH₂-) of the hexyl chain.

-

Multiplets corresponding to the protons on the lactone ring, specifically the -CH₂-O- group (around 4.1-4.4 ppm) and the -CH- group at the alpha position.

-

A multiplet for the beta protons of the lactone ring.

-

-

¹³C NMR: The carbon NMR spectrum confirms the carbon skeleton. Expected chemical shifts include:

-

A signal for the carbonyl carbon (C=O) in the range of 175-180 ppm.

-

A signal for the carbon of the -CH₂-O- group around 65-70 ppm.

-

Signals for the alpha and beta carbons of the lactone ring.

-

A series of signals in the aliphatic region (14-32 ppm) corresponding to the carbons of the hexyl chain.

-

The IR spectrum is dominated by a strong, characteristic absorption band for the lactone carbonyl group.

-

C=O Stretch: A very strong and sharp peak is expected in the region of 1760-1780 cm⁻¹ , which is typical for a five-membered ring (γ-lactone) ester.[4][5]

-

C-O Stretch: A strong band corresponding to the C-O-C stretching of the ester group will appear in the fingerprint region, typically around 1150-1250 cm⁻¹ .[5]

-

C-H Stretch: Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.[5]

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern, aiding in identification.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 170.

-

Key Fragmentation: The most characteristic fragmentation for γ-lactones under Electron Ionization (EI) is the cleavage of the ring, leading to a prominent ion at m/z = 85 .[6] This fragment corresponds to the butyrolactone ring itself after the loss of the hexyl side chain. Other fragments will arise from the cleavage of the hexyl chain.[7]

Synthesis of α-Hexyl-γ-butyrolactone

The synthesis of α-alkylated γ-butyrolactones is a well-established transformation in organic chemistry. The most common and direct approach involves the α-alkylation of the parent γ-butyrolactone.

Synthetic Principle: Enolate Alkylation

The causality behind this synthetic choice rests on the acidity of the α-protons of the lactone. The protons on the carbon adjacent to the carbonyl group are weakly acidic and can be removed by a strong, non-nucleophilic base to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking an alkyl halide (in this case, a hexyl halide) in an Sₙ2 reaction to form the new carbon-carbon bond at the alpha position.

The use of a strong, sterically hindered base like Lithium Diisopropylamide (LDA) is critical. LDA is powerful enough to deprotonate the lactone quantitatively but is too bulky to act as a nucleophile itself, preventing side reactions like addition to the carbonyl group. The reaction must be conducted under anhydrous conditions and at low temperatures (typically -78 °C) to ensure the stability of the enolate and prevent self-condensation.

Experimental Protocol: α-Alkylation of γ-Butyrolactone

The following protocol is a representative, self-validating system for the synthesis of α-Hexyl-γ-butyrolactone, based on established methods for lactone alkylation.[8]

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum. Maintain a positive pressure of dry nitrogen throughout the reaction.

-

Base Preparation (LDA): In the reaction flask, dissolve diisopropylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. Stir the solution for 30 minutes at -78 °C to pre-form the LDA.

-

Enolate Formation: Add γ-butyrolactone (1.0 equivalent), dissolved in a small amount of anhydrous THF, dropwise to the LDA solution at -78 °C. Stir for 1 hour. The formation of the lithium enolate is the self-validating step; a successful reaction requires complete deprotonation.

-

Alkylation: Slowly add 1-bromohexane (1.0 equivalent) to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2-3 hours, then let it slowly warm to room temperature overnight.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield pure α-Hexyl-γ-butyrolactone.

Analytical Methodologies

Quantitative analysis and quality control are paramount for commercial and research applications. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the premier technique for the analysis of volatile and semi-volatile compounds like lactones.

Principle of GC-MS Analysis

GC separates compounds in a mixture based on their volatility and interaction with a stationary phase within a capillary column. As separated compounds elute from the column, they enter the mass spectrometer, which ionizes them (typically via electron impact) and separates the resulting ions based on their mass-to-charge ratio, providing both identification and quantification.[9]

Protocol for GC-MS Quantification

This protocol is adapted from validated methods for lactone analysis in complex matrices and serves as a reliable starting point.[6]

-

Standard Preparation: Prepare a stock solution of α-Hexyl-γ-butyrolactone of known concentration in hexane. Perform serial dilutions to create a set of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL).

-

Sample Preparation: Dilute the sample containing the analyte in hexane to a concentration expected to fall within the calibration range.

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890 or equivalent.

-

Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

-

Inlet: Splitless mode, 250 °C.

-

Oven Program: Initial temperature of 60 °C, hold for 2 minutes. Ramp at 10 °C/min to 280 °C, hold for 5 minutes.

-

Mass Spectrometer: Agilent 5977 or equivalent.

-

Ionization: Electron Impact (EI), 70 eV.

-

Mode: Scan mode (e.g., m/z 40-300) for identification. For quantification, Selected Ion Monitoring (SIM) mode is superior for sensitivity and selectivity, monitoring key ions such as m/z 85 and the molecular ion m/z 170 .

-

-

Data Analysis:

-

Generate a calibration curve by plotting the peak area of the target ion (m/z 85) versus the concentration for the prepared standards.

-

Quantify the amount of α-Hexyl-γ-butyrolactone in the unknown sample by comparing its peak area to the calibration curve.

-

Applications and Industrial Relevance

The primary industrial application of α-Hexyl-γ-butyrolactone is as a fragrance and flavor ingredient .[1][2]

-

Olfactory Profile: Aliphatic lactones are known for their creamy, fruity, and fatty scent profiles. The length of the alkyl side chain is a key determinant of the final odor perception.[2][10] α-Hexyl-γ-butyrolactone contributes creamy, coconut-like, and fruity notes, making it a valuable component in the formulation of perfumes, cosmetics, and food flavorings where such characteristics are desired.

-

Other Potential Applications: Research into substituted γ-butyrolactones has explored their potential as anticonvulsant agents and as intermediates in the synthesis of more complex molecules.[11] While not a primary application for the α-hexyl derivative, this highlights the chemical versatility of the lactone scaffold.

Safety, Handling, and Toxicology

Adherence to safety protocols is mandatory when handling any chemical substance.

Hazard Identification

Based on aggregated GHS data, α-Hexyl-γ-butyrolactone is classified with the following primary hazard:

-

H319: Causes serious eye irritation. [1] Some safety data sheets also indicate potential for skin irritation (H315), respiratory irritation (H335), and may be harmful if swallowed (H302).[12]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Eye Protection: Wear chemical safety goggles or a face shield.[12]

-

Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile). A lab coat should be worn to prevent skin contact.[12]

-

Respiratory Protection: If working outside a fume hood or if aerosols may be generated, use a NIOSH-approved respirator with an organic vapor cartridge.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash skin with soap and water. If irritation persists, seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.

Toxicological Insights

While specific toxicological studies on α-Hexyl-γ-butyrolactone are limited, the toxicity of related lactones provides valuable context. For example, studies on γ-decalactone suggest that its toxicity in yeast cells is linked to interactions with cell membrane lipids, causing increased membrane fluidity and depolarization.[13] This mechanism, targeting the cell membrane, may be a general mode of action for aliphatic lactones.

Conclusion

α-Hexyl-γ-butyrolactone is a specialty chemical with well-defined properties and a primary role in the fragrance industry. Its synthesis via enolate alkylation is a robust and scalable method, and its analysis is readily achieved with standard GC-MS techniques. While it presents a moderate hazard profile, particularly as an eye irritant, it can be handled safely with standard laboratory precautions. This guide provides the foundational technical knowledge for scientists and researchers to confidently and effectively work with this compound.

References

-

ResearchGate. (2025). An efficient method for α-alkylation of γ-butyrolactone. ResearchGate. Available at: [Link]

-

ResearchGate. (2025). An efficient method for alpha-alkylation of gamma-butyrolactone. ResearchGate. Available at: [Link]

-

PubMed. (n.d.). Alpha-substituted gamma-butyrolactones: new class of anticonvulsant drugs. PubMed. Available at: [Link]

-

J-Stage. (n.d.). Simple Quantification of Lactones in Milk Fat by Solvent Extraction Using Gas Chromatography–Mass Spectrometry. J-Stage. Available at: [Link]

-

PubChem. (n.d.). alpha-Hexyl-gamma-butyrolactone. PubChem. Available at: [Link]

-

PubMed. (n.d.). Mechanisms Underlying the Toxicity of Lactone Aroma Compounds Towards the Producing Yeast Cells. PubMed. Available at: [Link]

-

PubMed. (2004). Direct analysis of selected N-acyl-L-homoserine lactones by gas chromatography/mass spectrometry. PubMed. Available at: [Link]

-

PubMed. (2014). Determination of lactones in wines by headspace solid-phase microextraction and gas chromatography coupled with mass spectrometry. PubMed. Available at: [Link]

-

ResearchGate. (2025). Simple Quantification of Lactones in Milk Fat by Solvent Extraction Using Gas Chromatography–Mass Spectrometry. ResearchGate. Available at: [Link]

-

ResearchGate. (2025). Simple Determination of Lactones in High-fat Food Products by GC/MS. ResearchGate. Available at: [Link]

-

PubMed. (n.d.). A synthetic gamma-lactone group with beta-lactamase inhibitory and sporulation initiation effects. PubMed. Available at: [Link]

- Google Patents. (n.d.). Preparation method of alpha-acetyl-gamma-butyrolactone. Google Patents.

-

ACS Publications. (2024). γ-Butyrolactone Synthesis from Allylic Alcohols Using the CO2 Radical Anion. ACS Publications. Available at: [Link]

-

ResearchGate. (n.d.). Scheme 10. Overall reaction for the alkylation of lactones. ResearchGate. Available at: [Link]

-

MDPI. (n.d.). Microbial Biosynthesis of Lactones: Gaps and Opportunities towards Sustainable Production. MDPI. Available at: [Link]

-

RSC Publishing. (2021). The green platform molecule gamma-valerolactone – ecotoxicity, biodegradability, solvent properties, and potential applications. RSC Publishing. Available at: [Link]

-

ResearchGate. (2025). A convenient synthesis of gamma-methyl alpha-(alkylidene)-gamma-butyrolactones. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). NMR spectra of entry 13 (αOHγBL: ɛ CL=0 .1:1) catalyzed using Sn(Oct)2 in bulk at 110 °C for 18 h. ResearchGate. Available at: [Link]

-

PubMed. (n.d.). Reactivity of lactones and GHB formation. PubMed. Available at: [Link]

-

PubMed. (2022). Saturated Linear Aliphatic γ- and δ-Lactones in Wine: A Review. PubMed. Available at: [Link]

-

Semantic Scholar. (n.d.). Lactones with a fragrance properties. Semantic Scholar. Available at: [Link]

-

ResearchGate. (n.d.). Lactones with a fragrance properties. ResearchGate. Available at: [Link]

-

The Good Scents Company. (n.d.). gamma-valerolactone. The Good Scents Company. Available at: [Link]

-

PubMed. (n.d.). Olfactory discrimination ability for homologous series of aliphatic ketones and acetic esters. PubMed. Available at: [Link]

-

PubMed. (n.d.). Gas-phase fragmentation of gamma-lactone derivatives by electrospray ionization tandem mass spectrometry. PubMed. Available at: [Link]

-

ACS Publications. (2024). γ-Butyrolactone Synthesis from Allylic Alcohols Using the CO2 Radical Anion. ACS Publications. Available at: [Link]

-

NIST. (n.d.). Butyrolactone. NIST WebBook. Available at: [Link]

-

PubMed Central. (2022). Total Synthesis of Polysubstituted γ-Butyrolactone Lignans (−)-Hinokinin, (−)-Bicubebin B, and (−)-Isodeoxypodophyllotoxin via Oxime Carbonate Formation. PubMed Central. Available at: [Link]

-

ICT Prague. (n.d.). Table of Characteristic IR Absorptions. ICT Prague. Available at: [Link]

-

ResearchGate. (2025). Gas-phase fragmentation of γ-lactone derivatives by electrospray ionization tandem mass spectrometry. ResearchGate. Available at: [Link]

-

HMDB. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000549). HMDB. Available at: [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. University of Arizona. Available at: [Link]

-

SWGDRUG.org. (2005). gamma-butyrolactone. SWGDRUG.org. Available at: [Link]

-

The Good Scents Company. (n.d.). gamma-butyrolactone 4-hydroxybutyric acid lactone. The Good Scents Company. Available at: [Link]

-

Wikipedia. (n.d.). γ-Butyrolactone. Wikipedia. Available at: [Link]

-

FooDB. (2010). Showing Compound (R)-4-Hexyl-gamma-butyrolactone (FDB018947). FooDB. Available at: [Link]

Sources

- 1. This compound | C10H18O2 | CID 86736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. gamma-butyrolactone, 96-48-0 [thegoodscentscompany.com]

- 4. This compound(18436-37-8) IR Spectrum [chemicalbook.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. researchgate.net [researchgate.net]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Olfactory discrimination ability for homologous series of aliphatic ketones and acetic esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Alpha-substituted gamma-butyrolactones: new class of anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. Mechanisms underlying the toxicity of lactone aroma compounds towards the producing yeast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to α-Hexyl-γ-butyrolactone: Discovery and Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of α-hexyl-γ-butyrolactone, a significant molecule in the landscape of natural products and synthetic chemistry. We will delve into its discovery, explore its presence in the natural world, and elucidate the biochemical pathways responsible for its formation. This document is designed to be a definitive resource, offering not only a consolidation of current knowledge but also practical, field-proven insights into its study.

Introduction: The Significance of the γ-Butyrolactone Moiety

The γ-butyrolactone ring is a five-membered lactone structure that forms the core of a vast and diverse array of natural products. This chemical motif is prevalent in compounds isolated from plants, fungi, and bacteria, which exhibit a wide spectrum of potent biological activities. These activities range from anticancer and antimicrobial to hormonal regulation, positioning γ-butyrolactone-containing molecules as critical leads in drug discovery and agricultural science. α-Hexyl-γ-butyrolactone, with its characteristic hexyl substituent at the alpha position, represents an important member of this family, contributing to the aroma and biological signaling of various organisms.

Discovery and Synthesis: Charting the Emergence of a Key Molecule

While a singular, definitive "discovery" paper for α-hexyl-γ-butyrolactone (CAS No. 18436-37-8) is not readily apparent in early chemical literature, its synthesis falls within the broader exploration of α-alkylated γ-butyrolactones. Early methods for the synthesis of α-alkyl-γ-butyrolactones were being developed in the mid-20th century. For instance, a 1976 paper by a research group detailed the synthesis and characterization of α-phenyl-γ-butyrolactone, a related compound, showcasing the chemical community's interest in this class of molecules. The synthesis of α-alkylated lactones gained significant traction due to their potential as intermediates in the synthesis of more complex natural products and their interesting organoleptic properties.

General Synthetic Approach: α-Alkylation of γ-Butyrolactone

The primary method for synthesizing α-hexyl-γ-butyrolactone involves the alkylation of the γ-butyrolactone enolate. This approach offers a straightforward and adaptable route to a variety of α-substituted lactones.

Experimental Protocol: Synthesis of α-Hexyl-γ-butyrolactone

This protocol is a representative example of the α-alkylation of γ-butyrolactone.

Materials:

-

γ-Butyrolactone

-

Lithium diisopropylamide (LDA) solution in tetrahydrofuran (THF)

-

1-Bromohexane

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)

Procedure:

-

Enolate Formation: A solution of γ-butyrolactone in anhydrous THF is cooled to -78 °C under an inert atmosphere. To this, a solution of lithium diisopropylamide (LDA) in THF is added dropwise. The LDA acts as a strong, non-nucleophilic base to deprotonate the α-carbon of the γ-butyrolactone, forming the lithium enolate. The reaction is typically stirred at this temperature for 1-2 hours to ensure complete enolate formation. The causality behind using a low temperature is to prevent self-condensation of the enolate and other side reactions.

-

Alkylation: 1-Bromohexane is then added to the enolate solution at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight. The enolate acts as a nucleophile, attacking the electrophilic carbon of the 1-bromohexane in an SN2 reaction, thereby introducing the hexyl group at the α-position.

-

Workup and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure α-hexyl-γ-butyrolactone.

Self-Validating System: The purity of the final product can be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C). The expected mass spectrum will show a molecular ion peak corresponding to the molecular weight of α-hexyl-γ-butyrolactone (170.25 g/mol ). The NMR spectra will confirm the presence of the hexyl chain and the lactone ring structure.

Diagram: Synthetic Pathway of α-Hexyl-γ-butyrolactone

Caption: General synthetic route to α-hexyl-γ-butyrolactone via enolate alkylation.

Natural Occurrence: A Fragrant Component of the Biosphere

α-Hexyl-γ-butyrolactone has been identified as a volatile or semi-volatile compound in a variety of natural sources, contributing to their characteristic aromas. Its presence is most notably documented in fruits, and there is evidence suggesting its role as a signaling molecule in insects.

Fruits and Foodstuffs

Lactones are significant contributors to the flavor profiles of many fruits, and C10 lactones, including isomers of decalactone, are commonly found. While the specific isomer α-hexyl-γ-butyrolactone is not always explicitly differentiated from its γ- and δ-isomers in all studies, its presence has been suggested in the volatile profiles of fruits like peaches and apricots. The concentration of these lactones often increases as the fruit ripens, playing a crucial role in the development of the full, ripe aroma. It has also been reported in some dairy products and fermented beverages, such as wine, where it can be a product of microbial activity.

Insect Semiochemicals

In the intricate world of insect communication, lactones often function as pheromones or other semiochemicals that mediate interactions between organisms. While research is ongoing, certain C10 lactones have been identified as components of insect pheromone blends. These compounds can act as attractants, aggregation signals, or even defense compounds. The specific role of α-hexyl-γ-butyrolactone in insect communication is an active area of research.

Biosynthesis: Nature's Molecular Machinery

The biosynthesis of α-hexyl-γ-butyrolactone, like other fatty acid-derived lactones, originates from the fundamental pathways of fatty acid metabolism. The carbon backbone is assembled from acetyl-CoA, and the characteristic lactone ring is formed through a series of enzymatic modifications.

The Fatty Acid Synthase (FAS) Pathway: Building the Carbon Chain

The biosynthesis begins with the de novo synthesis of fatty acids in the plastids of plant cells or the cytoplasm of fungal and bacterial cells[1]. The fatty acid synthase (FAS) complex sequentially adds two-carbon units from malonyl-CoA to a growing acyl chain, which is attached to an acyl carrier protein (ACP)[2]. For a C10 lactone like α-hexyl-γ-butyrolactone, this process would proceed until a 10-carbon acyl-ACP is formed.

Introduction of the Hydroxyl Group and Lactonization

The key step in the formation of the γ-lactone ring is the introduction of a hydroxyl group at the γ-position (the fourth carbon from the carboxyl group) of the fatty acid chain. This hydroxylation can be catalyzed by specific hydroxylase enzymes. Once the γ-hydroxy acid is formed, it can undergo intramolecular esterification, or lactonization, to form the stable five-membered γ-butyrolactone ring. This cyclization can occur spontaneously or be enzyme-catalyzed.

The α-Alkylation Step in Biosynthesis

The biosynthesis of an α-alkylated γ-butyrolactone like the hexyl derivative presents an interesting mechanistic question. One plausible hypothesis involves the action of an enzyme capable of catalyzing the addition of a six-carbon unit (derived from hexanoyl-CoA, for example) to a precursor of the γ-butyrolactone ring. Alternatively, a rearrangement or modification of a longer-chain fatty acid precursor could also lead to this substitution pattern. The precise enzymatic machinery responsible for the α-hexylation of the γ-butyrolactone ring in natural systems is an area that warrants further investigation.

Diagram: Proposed Biosynthetic Pathway of α-Hexyl-γ-butyrolactone

Caption: A proposed biosynthetic pathway for α-hexyl-γ-butyrolactone from fatty acid precursors.

Analytical Methodologies for Isolation and Identification

The study of α-hexyl-γ-butyrolactone in natural matrices relies on sensitive and specific analytical techniques.

Extraction and Isolation

Volatile and semi-volatile compounds like α-hexyl-γ-butyrolactone are typically extracted from their natural sources using methods such as steam distillation, solvent extraction, or solid-phase microextraction (SPME). SPME is a particularly powerful technique for analyzing trace levels of volatile compounds in complex matrices like fruit and insect samples.

Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone for the identification and quantification of α-hexyl-γ-butyrolactone. The compound is separated from other volatile components on a GC column and then fragmented and detected by a mass spectrometer. The resulting mass spectrum provides a unique fingerprint for the molecule, allowing for its unambiguous identification. Quantification can be achieved by using an internal standard and creating a calibration curve.

Table 1: Key Analytical Parameters for α-Hexyl-γ-butyrolactone

| Parameter | Value | Source |

| Molecular Formula | C₁₀H₁₈O₂ | PubChem |

| Molecular Weight | 170.25 g/mol | PubChem |

| CAS Number | 18436-37-8 | PubChem |

| Kovats Retention Index | ~1441 (Standard non-polar column) | PubChem[3] |

Conclusion and Future Directions

α-Hexyl-γ-butyrolactone stands as a fascinating molecule at the intersection of natural product chemistry, chemical synthesis, and chemical ecology. While its fundamental chemical properties and synthetic routes are well-established, there remain exciting avenues for future research. Pinpointing the specific enzymes and genetic pathways responsible for its biosynthesis in various organisms will provide a deeper understanding of its biological roles. Further exploration of its natural distribution, particularly in the context of insect communication, may uncover novel applications in pest management and ecological studies. For drug development professionals, the diverse biological activities associated with the γ-butyrolactone scaffold suggest that α-hexyl-γ-butyrolactone and its derivatives may hold untapped therapeutic potential. This guide serves as a foundational resource to inspire and support these future investigations.

References

-

Paruch, E., Ciunik, Z., Nawrot, J., & Wawrzeńczyk, C. (2000). Lactones. 9. Synthesis of terpenoid lactones-active insect antifeedants. Journal of Agricultural and Food Chemistry, 48(10), 4973–4977. [Link]

-

Ibrahim, S. R. M., Mohamed, G. A., & Khedr, A. I. M. (2017). γ-Butyrolactones from Aspergillus Species: Structures, Biosynthesis, and Biological Activities. Natural Product Communications, 12(5), 1934578X1701200533. [Link]

-

PubChem. (n.d.). alpha-Hexyl-gamma-butyrolactone. National Center for Biotechnology Information. Retrieved from [Link]

-

Scott, A. A., & Nikolau, B. J. (2022). Variation on a theme: the structures and biosynthesis of specialized fatty acid natural products in plants. Plant Physiology, 190(1), 108-125. [Link]

- Andrisano, V., Gotti, R., Leoni, A., & Cavrini, V. (1998). Synthesis and characterization of alpha-phenyl-gamma-butyrolactone, a metabolite of glutethimide, phenobarbital and primidone, in human urine. Research communications in molecular pathology and pharmacology, 94(3), 325-334.

-

The Good Scents Company. (n.d.). alpha-decalactone. Retrieved from [Link]

-

Dufossé, L., Féron, G., Latrasse, A., Guichard, E., & Spinnler, H. E. (1997). Chirality of the gamma-lactones produced by Sporidiobolus salmonicolor grown in two different media. Chirality, 9(7), 667–671. [Link]

-

Cooke, R. C., Capone, D. L., van Leeuwen, K. A., Elsey, G. M., & Sefton, M. A. (2009). Quantification of several 4-alkyl substituted gamma-lactones in Australian wines. Journal of Agricultural and Food Chemistry, 57(2), 348–352. [Link]

-

Wang, W., Zhang, S., & Ren, Y. (2013). Mechanism of α-acetyl-γ-butyrolactone synthesis. Chemické zvesti, 67(6), 629-635. [Link]

-

Chemistry LibreTexts. (2024, September 22). 29.4: Biosynthesis of Fatty Acids. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 3(2H)-furanones. Retrieved from [Link]

- El-Sayed, W. M. (2014). SYNTHESIS AND REACTIONS OF SOME 2(3H)- AND 2(5H)- FURANONE DERIVATIVES: A COMPARATIVE STUDY. International Journal of ChemTech Research, 6(12), 5035-5045.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 86736, this compound. Retrieved January 14, 2026 from [Link].

-

Wikipedia. (n.d.). γ-Butyrolactone. In Wikipedia. Retrieved January 14, 2026, from [Link]

-

The Good Scents Company. (n.d.). gamma-butyrolactone. Retrieved from [Link]

-

International Agency for Research on Cancer. (1999). γ-Butyrolactone. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. Lyon, France: IARC. [Link]

-

Plant and Soil Sciences eLibrary. (n.d.). Fatty Acid Biosynthesis and elongation. Retrieved from [Link]

-

AOCS. (n.d.). Plant Fatty Acid Synthesis. Retrieved from [Link]

-

Science.gov. (n.d.). precursors gamma-butyrolactone gbl: Topics by Science.gov. Retrieved from [Link]

-

NIST. (n.d.). 2(3H)-Furanone, 5-hexyldihydro-. In NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). US5646022A - Process for the production of gamma nonalactones in natural form.

-

Agricultural Marketing Service. (2012, March 27). Pheromones. USDA. Retrieved from [Link]

- Zhang, J., & Chen, G. (2002). An efficient method for alpha-alkylation of gamma-butyrolactone. Chinese Chemical Letters, 13(11), 1039-1042.

-

Antonella, C., et al. (2005). Synthesis and biological properties of new α-methylene-γ-butyrolactones and α,β-unsaturated δ-lactones. European Journal of Medicinal Chemistry, 40(12), 1377-1384. [Link]

-

MDPI. (2018). Natural and Synthetic Lactones Possessing Antitumor Activities. Molecules, 23(11), 2959. [Link]

-

ResearchGate. (n.d.). γ-Lactones present in natural products. [Link]

-

The Good Scents Company. (n.d.). 3-heptyl dihydro-5-methyl-2(3H)-furanone. Retrieved from [Link]

Sources

alpha-Hexyl-gamma-butyrolactone biosynthesis pathway in plants

An In-Depth Technical Guide to the Biosynthesis of α-Hexyl-γ-butyrolactone in Plants

Abstract

α-Hexyl-γ-butyrolactone is a significant aroma compound found in many fruits and a key signaling molecule in various biological systems. Its biosynthesis in plants, while not fully elucidated for this specific molecule, is widely understood to proceed through a multi-stage pathway that integrates lipid metabolism and catabolism. This guide synthesizes current research to propose a comprehensive biosynthetic pathway, beginning with polyunsaturated fatty acids and proceeding through the lipoxygenase (LOX) pathway, subsequent chain shortening via peroxisomal β-oxidation, and culminating in lactonization. We provide detailed explanations of the key enzymatic steps, regulatory considerations, and robust experimental protocols for pathway elucidation. This document is intended for researchers in plant biochemistry, natural product synthesis, and drug development, offering a foundational understanding and practical methodologies for investigating this and similar metabolic pathways.

Introduction

The Molecule: α-Hexyl-γ-butyrolactone

α-Hexyl-γ-butyrolactone, also known as γ-decalactone, is a naturally occurring organic compound classified as a lactone. It possesses a ten-carbon backbone, structured as a five-membered γ-butyrolactone ring with a hexyl group attached at the alpha position relative to the carbonyl group. This molecule is a colorless liquid, largely responsible for the characteristic peachy and creamy aroma of many fruits, including peaches, apricots, and strawberries. Beyond its role as a flavor and fragrance component, its structural motifs are found in various biologically active natural products.

Significance in Plant Biology and Commercial Applications

In plants, volatile compounds like α-hexyl-γ-butyrolactone play crucial roles in defense against herbivores and pathogens, as well as in attracting pollinators and seed dispersers.[1] The production of these molecules is often induced by biotic or abiotic stress, implicating them in the complex network of plant defense signaling.[2] Commercially, the demand for natural aroma compounds is high. Understanding the biosynthetic pathway of α-hexyl-γ-butyrolactone is critical for developing biotechnological production methods, either through metabolic engineering of plants or by using engineered microbial systems to produce nature-identical flavors.

The Proposed Biosynthetic Pathway: A Synthesis of Oxylipin and Fatty Acid Catabolism

The biosynthesis of α-hexyl-γ-butyrolactone is not a standalone pathway but rather an elegant integration of two fundamental processes in plant lipid metabolism: the lipoxygenase (LOX) pathway, which generates oxidized fatty acids (oxylipins), and the β-oxidation pathway, which catabolizes fatty acids.

Precursor Pool: The Central Role of Polyunsaturated Fatty Acids

The pathway initiates with C18 polyunsaturated fatty acids (PUFAs), primarily linoleic acid (C18:2) and α-linolenic acid (C18:3).[2] These fatty acids are typically released from membrane lipids (phospholipids or galactolipids) by the action of lipases in response to developmental cues or stress.[2]

The Lipoxygenase (LOX) Pathway: Initiation and Hydroxylation

The first committed step is the dioxygenation of a PUFA, catalyzed by a lipoxygenase (LOX) enzyme.[3] LOX enzymes are non-heme iron-containing dioxygenases that introduce a hydroperoxy group into the fatty acid chain.[4] Depending on the specific LOX isoform, oxygenation can occur at either the C-9 or C-13 position. For the formation of a γ-lactone, hydroxylation at a position that can be ultimately converted to the γ-carbon (C-4) after chain shortening is required. A plausible route involves the 13-LOX enzyme acting on linoleic acid to form (13S)-hydroperoxyoctadecadienoic acid (13-HPODE). This unstable hydroperoxide is then reduced by peroxidases or reductases to the more stable hydroxy fatty acid, (13S)-hydroxyoctadecadienoic acid (13-HODE).

Peroxisomal β-Oxidation: Tailoring the Acyl Chain

The C18 hydroxy fatty acid (13-HODE) is too long to form the C10 α-hexyl-γ-butyrolactone. The acyl chain must be shortened. This is accomplished via the β-oxidation spiral, which occurs primarily in peroxisomes in plants.[5] The 13-HODE is first activated to its Coenzyme A (CoA) thioester. Subsequently, it undergoes four successive cycles of β-oxidation. Each cycle consists of four enzymatic reactions:

-

Acyl-CoA Oxidase (AOx): Introduces a double bond.

-

Multifunctional Protein (MFP): Hydrates the double bond and oxidizes the resulting hydroxyl group.

-

L-3-ketoacyl CoA Thiolase (KAT): Cleaves the C2 acetyl-CoA unit.

After four cycles, a total of eight carbons are removed as four molecules of acetyl-CoA. This process results in 4-hydroxydecanoyl-CoA, a C10 intermediate where the original hydroxyl group from 13-HODE is now positioned at the C-4 (or γ) position.

The Final Step: Lactonization

The final step is the formation of the stable five-membered ring. The 4-hydroxydecanoyl-CoA intermediate undergoes intramolecular cyclization. This lactonization can occur spontaneously through the hydrolysis of the CoA ester followed by an acid-catalyzed intramolecular esterification, or it may be facilitated by an enzyme such as an esterase or hydrolase to release the final product, α-hexyl-γ-butyrolactone.

Diagram of the Proposed Biosynthetic Pathway

Caption: Proposed biosynthetic pathway of α-hexyl-γ-butyrolactone from linoleic acid.

Key Enzymes and Their Regulation

Lipoxygenases (LOXs)

LOXs are the gateway enzymes to this pathway.[3] In plants, LOX genes form a large family, with different isoforms exhibiting distinct substrate specificities and expression patterns.[3] The expression of specific LOX genes can be induced by wounding, pathogen attack, and treatment with jasmonic acid, linking lactone biosynthesis to plant defense responses.[4]

Enzymes of the β-Oxidation Cycle

The core enzymes of β-oxidation (AOx, MFP, KAT) are generally considered housekeeping enzymes. However, specific isoforms may exist that preferentially act on modified or unusual fatty acids like 13-HODE. The efficiency of the β-oxidation machinery can therefore be a significant control point in the overall flux towards lactone production.[5]

Transcriptional Regulation

The biosynthesis of many plant secondary metabolites is tightly regulated at the transcriptional level.[6] Genes encoding LOXs and other pathway enzymes are often controlled by transcription factors that respond to hormonal signals (e.g., jasmonates) and environmental stresses.[7][8] This allows the plant to produce volatile compounds like lactones precisely when and where they are needed, for instance, during fruit ripening or in response to herbivory.

Experimental Methodologies for Pathway Elucidation

Validating the proposed pathway requires a multi-faceted experimental approach. The following protocols provide a framework for confirming precursor-product relationships and identifying the specific enzymes involved.

| Experimental Approach | Objective | Key Steps | Expected Outcome |

| Isotopic Labeling | Trace the incorporation of precursors into the final product. | Feed plant tissue with ¹³C- or ²H-labeled linoleic acid; Extract volatiles; Analyze by GC-MS. | Detection of the label in the α-hexyl-γ-butyrolactone molecule, confirming it is derived from the fed precursor. |

| Enzyme Assays | Confirm the catalytic activity of candidate enzymes. | Heterologously express and purify a candidate LOX or β-oxidation enzyme; Incubate with substrate; Analyze product formation via HPLC or GC-MS. | Demonstration that the purified enzyme can convert the proposed substrate to the expected product in vitro. |

| Genetic Analysis | Determine the in vivo function of a specific gene. | Create transgenic plants with silenced or knocked-out genes (e.g., a specific LOX gene) using RNAi or CRISPR; Analyze the volatile profile compared to wild-type. | A significant reduction or complete absence of α-hexyl-γ-butyrolactone in the mutant line, confirming the gene's necessity. |

Protocol 1: Isotopic Labeling Studies to Trace Precursors

Objective: To definitively establish linoleic acid as a precursor for α-hexyl-γ-butyrolactone biosynthesis in a specific plant tissue (e.g., ripening peach fruit).

Methodology:

-

Preparation of Labeled Precursor: Obtain uniformly ¹³C-labeled linoleic acid ([U-¹³C₁₈]-linoleic acid). Prepare a sterile feeding solution (e.g., 1 mM labeled linoleic acid in 0.1% Tween-20).

-

Tissue Preparation: Select ripening fruit tissue discs of a consistent size and developmental stage. Wash and surface-sterilize the discs.

-

Feeding: In a sterile environment, place tissue discs in a petri dish containing the feeding solution. As a negative control, use a solution with unlabeled linoleic acid. Incubate under controlled light and temperature for 24-48 hours.

-

Volatile Collection: After incubation, transfer the tissue to a clean vial. Collect headspace volatiles using Solid Phase Microextraction (SPME) for 30-60 minutes at a controlled temperature (e.g., 40°C).

-

GC-MS Analysis: Desorb the SPME fiber in the injection port of a Gas Chromatograph-Mass Spectrometer (GC-MS). Run a temperature program suitable for separating fruit volatiles.

-

Data Analysis:

-

Identify the peak corresponding to α-hexyl-γ-butyrolactone based on its retention time and mass spectrum, compared to an authentic standard.

-

In the sample fed with the ¹³C-labeled precursor, examine the mass spectrum of the target peak. A shift in the molecular ion (M+) and key fragment ions by the number of incorporated ¹³C atoms (e.g., a shift of +10 for a C10 molecule) provides conclusive evidence of its biosynthesis from the labeled precursor.

-

Diagram of Isotopic Labeling Workflow

Sources

- 1. Lipoxygenases in plants--their role in development and stress response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Role of β-Oxidation Enzymes in γ-Decalactone Production by the Yeast Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

alpha-Hexyl-gamma-butyrolactone CAS number and molecular formula

An In-depth Technical Guide to α-Hexyl-γ-butyrolactone

Abstract

α-Hexyl-γ-butyrolactone, a notable member of the γ-butyrolactone (GBL) class of compounds, presents a compelling subject for scientific inquiry. While its primary commercial application lies within the fragrance industry, the core GBL scaffold is a privileged structure in medicinal chemistry and natural product synthesis, exhibiting a wide array of pharmacological activities.[1] This guide provides a comprehensive technical overview of α-Hexyl-γ-butyrolactone, consolidating its chemical identity, spectroscopic profile, potential synthetic strategies, and known applications. It is intended for researchers, chemists, and drug development professionals, offering foundational data and procedural insights to facilitate further investigation and application of this molecule.

Chemical Identity and Physicochemical Properties

α-Hexyl-γ-butyrolactone is an aliphatic five-membered lactone ring with a hexyl substituent at the alpha-carbon position relative to the carbonyl group. Its identity is defined by a specific set of identifiers and properties critical for regulatory compliance, experimental design, and analytical characterization.

| Property | Value | Source |

| CAS Number | 18436-37-8 | [2][3][4][5] |

| Molecular Formula | C₁₀H₁₈O₂ | [2][3][6][7] |

| Molecular Weight | 170.25 g/mol | [2][7] |

| IUPAC Name | 3-hexyloxolan-2-one | [2][6] |

| Synonyms | 3-Hexyldihydrofuran-2(3H)-one, α-Decalactone | [2][5] |

| Predicted XlogP | 3.3 | [6] |

| Monoisotopic Mass | 170.130679813 Da | [2] |

Structural Representation

The fundamental structure consists of a saturated five-membered ring containing an ester group (lactone) with a hexyl chain attached at the Cα position.

Caption: Chemical structure of α-Hexyl-γ-butyrolactone.

Spectroscopic Profile for Structural Elucidation

Definitive identification and quality control rely on a combination of spectroscopic methods. Public databases confirm the availability of reference spectra for α-Hexyl-γ-butyrolactone.[2]

-

Nuclear Magnetic Resonance (¹H NMR): Proton NMR is essential for confirming the arrangement of protons. Key expected signals would include multiplets for the protons on the lactone ring (Cα, Cβ, Cγ), a characteristic triplet for the terminal methyl group of the hexyl chain, and overlapping multiplets for the methylene groups of the hexyl chain.

-

Mass Spectrometry (MS): Typically analyzed via Gas Chromatography-Mass Spectrometry (GC-MS), the mass spectrum provides the molecular weight and fragmentation patterns. The molecular ion peak [M]+ at m/z 170 would be expected, along with characteristic fragments resulting from the loss of the hexyl chain or cleavage of the lactone ring.[2][6]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The most prominent feature for this molecule would be a strong carbonyl (C=O) stretching absorption band characteristic of a five-membered lactone, typically found around 1770 cm⁻¹.[2]

Synthesis and Manufacturing Context

While specific, scaled-up manufacturing protocols for α-Hexyl-γ-butyrolactone are proprietary, its synthesis falls under the broader, well-established methodologies for creating γ-butyrolactones. These methods are of significant interest to synthetic and medicinal chemists.[1]

Common synthetic strategies include:

-

Oxidation of Diols: The industrial production of the parent γ-butyrolactone often involves the dehydrogenation of 1,4-butanediol.[8] A similar strategy could be adapted using a substituted diol precursor.

-

Lactonization of γ-Hydroxy Carboxylic Acids: A universal method involves the intramolecular esterification (lactonization) of a corresponding γ-hydroxy carboxylic acid, often promoted by acidic conditions.[1]

-

Radical Hydrocarboxylation: Recent advances have demonstrated the synthesis of γ-butyrolactones from allylic alcohols using a CO₂ radical anion, offering a modern approach to constructing the lactone ring.[9]

-

Hydrogenation of Maleic Anhydride: A common industrial route involves the hydrogenation of maleic anhydride or its esters, which can be tailored to produce various substituted lactones.[10]

Applications and Broader Scientific Relevance

Commercial Use: Fragrance and Flavor

The primary documented use of α-Hexyl-γ-butyrolactone is as a fragrance ingredient in consumer products.[2][5] Its physicochemical properties, such as a pleasant odor and volatility, make it suitable for this application.

The GBL Scaffold in Drug Discovery and Biology

For the target audience, the true significance of this molecule lies in its core GBL structure. The GBL moiety is a key pharmacophore found in numerous FDA-approved drugs and biologically active natural products.[1]

-

Pharmacological Activities: GBL-containing drugs are used as diuretics (spironolactone), anticancer agents, and for treating heart disease.[1]

-

Bacterial Signaling: In microbiology, certain GBLs act as "bacterial hormones."[11] For example, A-factor in Streptomyces griseus is a GBL that triggers a signaling cascade to induce secondary metabolite production, including antibiotics.[11][12] This regulatory role makes GBL analogues valuable tools for studying and manipulating microbial biosynthesis.

Caption: General workflow for GC-MS analysis.

Conclusion

α-Hexyl-γ-butyrolactone is a well-defined chemical entity with established physical and spectral properties. While its current application is primarily in the fragrance sector, its structural backbone, the γ-butyrolactone ring, is of profound importance in pharmacology and microbiology. For researchers and drug development professionals, understanding the fundamental characteristics of this and related GBLs provides a foundation for exploring novel therapeutic agents, developing new synthetic methodologies, and investigating complex biological signaling pathways.

References

- PubChemLite. Alpha-hexyl-gamma-butyrolactone (C10H18O2).

- PubChem. This compound | C10H18O2 | CID 86736.

- AA Blocks. CAS NO. 18436-37-8 | this compound.

- ChemicalBook. This compound | 18436-37-8.

- Nantong Reform Petro-Chemical CO., LTD. This compound.

- ChemicalBook. This compound synthesis.

- PubChem. SID 135044622 - this compound.

- bluekangaroo.net. Alpha Hexyl Gamma Butyrolactone.

- Fisher Scientific.

- Sigma-Aldrich.

- SAFETY D

- FooDB. Showing Compound (R)-4-Hexyl-gamma-butyrolactone (FDB018947).

- CymitQuimica.

- Wikipedia. γ-Butyrolactone.

- NIH. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones.

- ChemicalBook. Industrial use of γ-Butyrolactone.

- Shenyang East Chemical Science-Tech Co., Ltd.

- PrepChem.com. Synthesis of gamma-butyrolactone.

- ACS Chemical Biology.

- FooDB. Showing Compound 4-Hexyl-gamma-butyrolactone (FDB008393).

- SAFETY D

- Determin

- ACS Publications. γ-Butyrolactone Synthesis from Allylic Alcohols Using the CO2 Radical Anion.

- RSC Publishing.

Sources

- 1. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C10H18O2 | CID 86736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. arctomsci.com [arctomsci.com]

- 4. This compound | 18436-37-8 [chemicalbook.com]

- 5. SID 135044622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C10H18O2) [pubchemlite.lcsb.uni.lu]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. γ-Butyrolactone - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. prepchem.com [prepchem.com]

- 11. Identification of γ-butyrolactone signalling molecules in diverse actinomycetes using resin-assisted isolation and chemoenzymatic synthesis - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

alpha-Hexyl-gamma-butyrolactone physical and chemical properties

An In-Depth Technical Guide to α-Hexyl-γ-butyrolactone

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of α-Hexyl-γ-butyrolactone (also known as 3-Hexyldihydrofuran-2(3H)-one or γ-Decalactone). Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the compound's structural identification, synthesis considerations, analytical methodologies, and safety protocols. By integrating theoretical principles with practical applications, this guide serves as an essential resource for the effective handling, analysis, and utilization of this versatile lactone.

Introduction and Compound Identification

α-Hexyl-γ-butyrolactone, with the CAS Number 18436-37-8 , is a substituted γ-butyrolactone featuring a hexyl group at the alpha position relative to the carbonyl group.[1][2] This structural feature is critical to its physicochemical properties and applications, distinguishing it from its parent compound, γ-butyrolactone (GBL). While GBL is a well-known industrial solvent and chemical intermediate, the addition of the hexyl chain imparts distinct characteristics, notably in terms of its lipophilicity and its use as a fragrance and flavoring agent.[1][3][4]

This molecule belongs to the class of organic compounds known as gamma-butyrolactones, which contain an aliphatic five-membered ring with a ketone group adjacent to the ring's oxygen atom.[5] Its proper IUPAC name is 3-hexyloxolan-2-one.[1]

Chemical Structure:

Caption: Chemical structure of α-Hexyl-γ-butyrolactone.

Physicochemical Properties

The physical properties of a compound dictate its behavior in various experimental settings, influencing choices regarding purification, formulation, and storage. The C6 alkyl chain in α-Hexyl-γ-butyrolactone significantly impacts its properties compared to unsubstituted GBL.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₈O₂ | [1] |

| Molecular Weight | 170.25 g/mol | [1][6] |

| Appearance | Colorless to pale yellow liquid | [7] |

| Odor | Floral, sweet, fruity, green, coconut | [3] |

| Density | 0.946 g/cm³ | [8] |

| Boiling Point | 266.7 °C at 760 mmHg | [8] |

| Flash Point | 105.8 °C (222 °F) | [3][8] |

| Solubility | Miscible with alcohol; low water solubility predicted | [5][7] |

| Refractive Index | ~1.43-1.44 @ 20°C | [7] |

Expert Insight: The high boiling point and flash point indicate low volatility under standard laboratory conditions, which simplifies handling by reducing inhalation exposure risk compared to more volatile solvents. However, this also necessitates vacuum distillation for purification to prevent thermal decomposition that can occur at temperatures approaching its atmospheric boiling point. Its predicted low water solubility is a direct consequence of the hydrophobic hexyl chain, making it suitable for applications in non-aqueous systems or as a lipophilic delivery vehicle.

Spectroscopic Profile for Structural Elucidation

Accurate structural confirmation is a cornerstone of scientific research. Spectroscopic data provides an unambiguous fingerprint of the molecule.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretching vibration within the five-membered lactone ring. This peak is typically observed around 1770 cm⁻¹ . The presence of C-H stretching bands from the alkyl chain (around 2850-2960 cm⁻¹) and C-O stretching bands (around 1180 cm⁻¹) further confirms the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for detailed structural analysis. While specific peak assignments require experimental data, the expected ¹H NMR spectrum would show:

-

A triplet at ~0.9 ppm corresponding to the terminal methyl (-CH₃) group of the hexyl chain.

-

A complex multiplet region between ~1.2-1.6 ppm for the methylene (-CH₂-) groups of the hexyl chain.

-

Multiplets corresponding to the protons on the lactone ring, with the protons adjacent to the carbonyl and the ring oxygen being the most deshielded.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for both identification and quantification. The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) at m/z 170. Key fragmentation patterns arise from the loss of the hexyl side chain and cleavage of the lactone ring, providing definitive structural evidence.[1] The Kovats retention index, a standardized measure in GC, is reported as 1441 on a standard non-polar column, which aids in its identification in complex mixtures.[1]

Chemical Synthesis and Reactivity

Synthetic Pathways

The synthesis of substituted γ-butyrolactones is a well-established area of organic chemistry. A common and effective strategy involves the generation of a key intermediate, such as (R)-paraconyl alcohol, followed by the incorporation of the desired alkyl side chain.[9][10]

One general approach involves:

-

Formation of a Butenolide Core: Starting from readily available precursors.

-

Asymmetric Reduction: Stereoselective reduction of the butenolide double bond to form a chiral lactone intermediate. Copper hydride-catalyzed reactions have proven effective for this step, offering excellent stereoselectivity.[9][10]

-

Acylation: Introduction of the hexyl side chain by acylating the lactone core at the alpha-carbon using a suitable hexanoylating agent (e.g., hexanoyl chloride) in the presence of a strong base like sodium bis(trimethylsilyl)amide (NaHMDS).[9][10]

Caption: Generalized synthetic workflow for α-Hexyl-γ-butyrolactone.

Chemical Reactivity

As a lactone, α-Hexyl-γ-butyrolactone is a cyclic ester and exhibits characteristic reactivity.

-

Hydrolysis: The lactone ring can be opened via hydrolysis under either acidic or basic conditions to yield the corresponding γ-hydroxy carboxylic acid (4-hydroxydecanoic acid).[11] This reaction is fundamental to its metabolism and potential degradation pathways. Basic hydrolysis is typically irreversible, forming the carboxylate salt.

-

Alpha-Carbon Reactivity: The protons on the carbon alpha to the carbonyl group are weakly acidic and can be removed by a strong, non-nucleophilic base, forming an enolate. This enolate can then react with various electrophiles, allowing for further functionalization at this position.[11]

Analytical Methodologies

Quantitative analysis is crucial for quality control, pharmacokinetic studies, and environmental monitoring. Gas chromatography is the premier technique for this purpose.

Protocol: Quantitative Analysis by GC-MS

Objective: To determine the concentration of α-Hexyl-γ-butyrolactone in a solution.

Materials:

-

Gas Chromatograph with Mass Spectrometer (GC-MS)

-

Standard non-polar capillary column (e.g., DB-5ms)

-

Helium (carrier gas)

-

α-Hexyl-γ-butyrolactone standard (>99% purity)

-

Internal Standard (e.g., α-Heptyl-γ-butyrolactone)

-

Solvent (e.g., Methylene Chloride, Ethyl Acetate)

-

Volumetric flasks, pipettes, and autosampler vials

Procedure:

-

Standard Preparation: Prepare a stock solution of α-Hexyl-γ-butyrolactone (e.g., 1 mg/mL) in the chosen solvent. Perform serial dilutions to create a calibration curve with at least five concentration points (e.g., 1, 5, 10, 25, 50 µg/mL).

-

Internal Standard: Add a fixed concentration of the internal standard to all calibration standards and unknown samples. This corrects for variations in injection volume and instrument response.

-

Sample Preparation: Dilute the unknown sample with the solvent to ensure its concentration falls within the range of the calibration curve. Add the internal standard. For complex matrices like biological fluids, a liquid-liquid extraction or solid-phase extraction (SPE) step may be necessary to remove interferences.[12][13]

-

GC-MS Parameters (Typical):

-

Injector: Splitless mode, 250 °C

-

Oven Program: Start at 60 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

MS Detector: Electron Ionization (EI) at 70 eV. Scan range 40-300 amu or use Selected Ion Monitoring (SIM) for higher sensitivity, monitoring key ions (e.g., m/z 170, and characteristic fragment ions).

-

-

Data Analysis: Integrate the peak areas for the analyte and the internal standard. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Determine the concentration of the unknown sample using its peak area ratio and the regression equation from the calibration curve.

Safety and Handling

While comprehensive GHS classification is not uniformly reported, available data suggests that α-Hexyl-γ-butyrolactone should be handled with care.[1] Some suppliers indicate it may cause serious eye irritation.[1][6]

Core Handling Precautions:

-

Personal Protective Equipment (PPE): Wear safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[6]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors, especially when heated.[6][14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from strong oxidizing agents, reducing agents, and strong acids.[15]

-

Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable, closed container for disposal. Prevent entry into drains.[6][14][16]

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[6]

-

Skin: Wash off with soap and plenty of water.[6]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[17]

-

Applications

The primary application of α-Hexyl-γ-butyrolactone stems from its organoleptic properties.

-

Fragrance and Flavor: It is used as a fragrance ingredient in perfumes and cosmetics due to its pleasant, fruity-floral scent profile.[1][3] It is also listed as a flavoring substance by the Flavor and Extract Manufacturers Association (FEMA).[18]

-

Chemical Intermediate: As a functionalized lactone, it serves as a valuable building block in organic synthesis for producing more complex molecules, potentially in the pharmaceutical or agrochemical sectors.[4][8][19]

-

Research: In a research context, substituted butyrolactones are studied for their role as signaling molecules in bacteria (e.g., A-factor hormones), which regulate the production of natural products like antibiotics.[9][10] This makes synthetic lactones like the topic compound valuable tools for probing these biological pathways.

References

-

PubChem. (n.d.). alpha-Hexyl-gamma-butyrolactone | C10H18O2 | CID 86736. National Center for Biotechnology Information. Retrieved from [Link]

-

MilliporeSigma. (2023, April 15). SAFETY DATA SHEET. Retrieved from [Link]

-

Sciencelab.com. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

-

LookChemicals. (n.d.). 18436-37-8,this compound. Retrieved from [Link]

-

PubChem. (n.d.). SID 135044622 - this compound. National Center for Biotechnology Information. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound (R)-4-Hexyl-gamma-butyrolactone (FDB018947). Retrieved from [Link]

- Tateo, F., & Bononi, M. (2003). Fast GC-MS method for quantification of gamma-butyrolactone in biological matrices. Journal of Food Composition and Analysis, 16(6), 721-727.

-

K. D. P. P. K. Hewavitharana, et al. (2023). Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction. ACS Chemical Biology. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000549). Retrieved from [Link]

-

The Good Scents Company. (n.d.). alpha-decalactone, 18436-37-8. Retrieved from [Link]

-

Wikipedia. (n.d.). γ-Butyrolactone. Retrieved from [Link]

-

The Good Scents Company. (n.d.). gamma-butyrolactone, 96-48-0. Retrieved from [Link]

-

Shenyang East Chemical Science-Tech Co., Ltd. (2023, December 4). γ-Butyrolactone application fields. Retrieved from [Link]

-

SWGDRUG.org. (2005, August 22). gamma-butyrolactone. Retrieved from [Link]

-

Hewavitharana, K. D. P. P. K., et al. (2023). Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction. ACS Chemical Biology. Retrieved from [Link]

-

ResearchGate. (2023). Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction. Retrieved from [Link]

-

PubChem. (n.d.). Gamma-Butyrolactone | C4H6O2 | CID 7302. National Center for Biotechnology Information. Retrieved from [Link]

-

Duer, W. C., Byers, K. L., & Martin, J. V. (2001). Application of a convenient extraction procedure to analyze gamma-hydroxybutyric acid in fatalities involving gamma-hydroxybutyric acid, gamma-butyrolactone, and 1,4-butanediol. Journal of Analytical Toxicology, 25(7), 576-582. Retrieved from [Link]

-

Tateo, F., & Bononi, M. (2003). Determination of gamma-butyrolactone (GBL) in foods by SBSE-TD/GC/MS. Journal of Food Composition and Analysis, 16, 721-727. Retrieved from [Link]

Sources

- 1. This compound | C10H18O2 | CID 86736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 18436-37-8 [chemicalbook.com]

- 3. alpha-decalactone, 18436-37-8 [thegoodscentscompany.com]

- 4. Gamma-Butyrolactone (GBL) – Properties, Applications, and Handling Precautions - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 5. Showing Compound (R)-4-Hexyl-gamma-butyrolactone (FDB018947) - FooDB [foodb.ca]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. gamma-butyrolactone, 96-48-0 [thegoodscentscompany.com]

- 8. 18436-37-8,this compound [lookchemicals.com]

- 9. Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. γ-Butyrolactone - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. swgdrug.org [swgdrug.org]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. fishersci.com [fishersci.com]

- 16. louisville.edu [louisville.edu]

- 17. louisville.edu [louisville.edu]

- 18. air.unimi.it [air.unimi.it]

- 19. γ-Butyrolactone application fields - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

An In-Depth Technical Guide to the Stereoisomers and Chirality of α-Hexyl-γ-butyrolactone

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

α-Hexyl-γ-butyrolactone, a key component in the fragrance and flavor industry, possesses a chiral center at its α-carbon, leading to the existence of two stereoisomers: (R)- and (S)-α-hexyl-γ-butyrolactone. This guide provides a comprehensive technical overview of the stereochemistry of this lactone. It delves into the fundamental principles of its chirality, the distinct properties of its enantiomers, and state-of-the-art methodologies for their stereoselective synthesis and analytical separation. Detailed experimental protocols and theoretical discussions are presented to equip researchers and professionals in drug development and chemical analysis with the necessary knowledge to effectively work with and characterize these important chiral molecules.

Introduction to α-Hexyl-γ-butyrolactone and the Significance of Chirality

α-Hexyl-γ-butyrolactone, systematically named 3-hexyloxolan-2-one, is a saturated γ-lactone with the chemical formula C₁₀H₁₈O₂.[1] It is widely utilized as a fragrance ingredient, valued for its floral, sweet, grassy, fruity, and coconut-like aroma.[2][3] The core of its chemical interest lies in the presence of a stereogenic center at the α-carbon (the carbon atom adjacent to the carbonyl group), which is substituted with a hexyl group.

This chirality dictates that α-hexyl-γ-butyrolactone exists as a pair of enantiomers, which are non-superimposable mirror images of each other. These are designated as (R)-α-hexyl-γ-butyrolactone and (S)-α-hexyl-γ-butyrolactone.

The Critical Role of Chirality: In the realm of biologically active molecules, including pharmaceuticals and fragrances, chirality is a paramount consideration. Enantiomers of the same compound can exhibit remarkably different pharmacological, toxicological, and sensory properties. This is due to the stereospecific nature of biological receptors, such as olfactory receptors in the nose or target enzymes in the body. Therefore, the ability to synthesize, separate, and characterize individual stereoisomers is crucial for developing safe and effective products, as well as for understanding their mechanism of action.

Physicochemical and Stereochemical Properties

A comprehensive understanding of the properties of α-hexyl-γ-butyrolactone and its stereoisomers is foundational for any research or development endeavor.

General Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 3-hexyloxolan-2-one | [1] |

| Molecular Formula | C₁₀H₁₈O₂ | [1] |

| Molecular Weight | 170.25 g/mol | [1] |

| CAS Number | 18436-37-8 | [1] |

| Appearance | Colorless clear liquid (est.) | [3] |

| Boiling Point | 265.00 to 266.00 °C @ 760.00 mm Hg | [3] |

| Flash Point | 222.00 °F. TCC (105.56 °C) | [2] |

| Odor Profile (Racemic) | Floral, sweet, grassy, fruity, green, coconut | [2][3] |

Stereoisomers and Their Anticipated Differential Properties